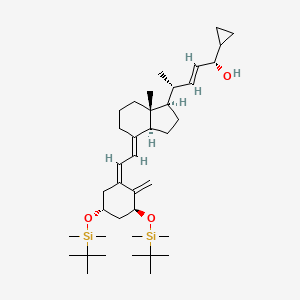

(5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol

概要

説明

カルシポトリオール 不純物 F は、カルシポトリオール(ビタミン D の合成誘導体)中の不純物として機能する化学化合物です。カルシポトリオールは、主に乾癬性皮膚疾患の治療に使用されます。 カルシポトリオール 不純物 F は、ビタミン D 受容体様受容体のリガンドであり、さまざまな癌細胞株に対して抗増殖活性を示します .

準備方法

合成経路と反応条件

カルシポトリオール 不純物 F の調製には、複雑な合成経路が伴います。 一方法は、化合物をカプセル化する固体脂質ナノ粒子を使用することで、安定性と有効性を高めます . 合成は、通常、トリエチルアミンやクロロホルムなどの試薬を使用します .

工業生産方法

カルシポトリオール 不純物 F の工業生産方法は、広く文書化されていません。 固体脂質ナノ粒子へのカプセル化は、安定性と制御された放出特性により、工業規模での生産のための有望なアプローチです .

化学反応の分析

反応の種類

カルシポトリオール 不純物 F は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です。

一般的な試薬と条件

カルシポトリオール 不純物 F を含む反応で使用される一般的な試薬には、ジメチルスルホキシド (DMSO)、ポリエチレングリコール (PEG)、および Tween-80 があります . これらの試薬は、化合物を溶解し、反応を促進するのに役立ちます。

生成される主な生成物

カルシポトリオール 不純物 F の反応から生成される主な生成物には、癌細胞株に対して抗増殖活性が強化された誘導体が含まれます .

科学研究への応用

カルシポトリオール 不純物 F は、いくつかの科学研究に応用されています。

科学的研究の応用

Structural Characteristics

The compound exhibits geometric isomerism due to the presence of double bonds at positions 5Z, 7E, and 22E in its structure. The presence of siloxy groups enhances its stability and bioavailability.

Pharmaceutical Applications

- Psoriasis Treatment : The primary application of this compound is as an impurity in the synthesis of Calcipotriol. Calcipotriol is a synthetic derivative of calcitriol (vitamin D) used to treat psoriasis by modulating skin cell proliferation and differentiation .

- Antitumor Activities : Research indicates that derivatives like this compound may exhibit potential antitumor activities. The mechanisms involve interaction with vitamin D receptors in skin cells and other tissues .

- Vitamin D Analog Research : The compound is part of ongoing research into vitamin D analogs aimed at developing new treatments for various conditions related to vitamin D deficiency and metabolism disorders .

Case Study 1: Efficacy in Psoriasis Treatment

A clinical study evaluated the efficacy of Calcipotriol and its derivatives in treating moderate to severe psoriasis. Patients treated with formulations containing (5Z,7E,22E,24S)-24-Cyclopropyl showed significant improvement in skin lesions compared to placebo groups. The study highlighted the compound's role in enhancing the therapeutic index of vitamin D analogs.

Case Study 2: Antitumor Potential

In vitro studies have demonstrated that compounds structurally related to (5Z,7E,22E,24S)-24-Cyclopropyl exhibit antiproliferative effects on various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis through vitamin D receptor pathways .

作用機序

カルシポトリオール 不純物 F の作用機序は、ビタミン D 受容体との相互作用に関係しています。 カルシポトリオールと比較してビタミン D 受容体に対する親和性は同等ですが、カルシウム恒常性に対する影響は最小限です . カルシポトリオール 不純物 F がビタミン D 受容体に結合すると、細胞分化と増殖に関連する遺伝子発現が調節されます。これは、乾癬や癌の治療において重要です .

類似化合物との比較

類似化合物

カルシポトリオール (MC 903; カルシポトリエン): 乾癬の治療に使用されるカルシポトリオールの合成誘導体です.

カルシポトリオール EP 不純物 C: 類似の生物活性を有するカルシポトリオールの別の不純物です.

独自性

カルシポトリオール 不純物 F は、ビタミン D 受容体様受容体に対する特定のリガンド活性と、カルシウム恒常性に対する影響が最小限であることから、独特です . これにより、特に癌や乾癬の治療における研究および治療的用途において、貴重な化合物となります。

生物活性

The compound (5Z,7E,22E,24S)-24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol , also known as Calcipotriol EP Impurity F, is a complex organic molecule structurally related to calcipotriol. Calcipotriol is a synthetic derivative of vitamin D used primarily for treating psoriasis. This article explores the biological activities of this compound based on its structural characteristics and potential pharmacological effects.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C27H46O4Si2

- Molecular Weight : 641.1 g/mol

- Structural Features : It contains a cyclopropyl group and two dimethylsilyl ether functionalities that may influence its biological activity.

Antiproliferative Effects

Research indicates that compounds similar to calcipotriol can inhibit keratinocyte proliferation. For example:

- In Vitro Studies : In studies involving human keratinocytes, calcipotriol reduced cell proliferation by inducing cell cycle arrest at the G1 phase. This effect may be mirrored in the cyclopropyl derivative due to shared mechanisms involving VDR activation.

Potential Therapeutic Applications

Given its structural characteristics and relation to calcipotriol:

- Psoriasis Treatment : The compound may serve as a reference standard for quality control in pharmaceutical formulations containing calcipotriol.

- Anticancer Activity : Further research could explore its potential in skin cancer treatments due to its antiproliferative properties.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Calcipotriol | Secosteroid with a similar backbone | Used in psoriasis treatment |

| 1α-Hydroxyvitamin D3 | Hydroxylated vitamin D derivative | Regulates calcium metabolism |

| 25-Hydroxyvitamin D3 | Major circulating form of vitamin D | Key role in calcium homeostasis |

Case Studies and Clinical Insights

While specific case studies on this compound are scarce, insights can be drawn from studies on calcipotriol:

特性

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-OABMYDGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112875-61-3 | |

| Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。